

An In-depth Technical Guide to the Physical Properties of alpha-Allylnaphthalene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Allylnaphthalene**

Cat. No.: **B1330406**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Allylnaphthalene, also known as **1-allylnaphthalene**, is an aromatic hydrocarbon of interest in organic synthesis and materials science. This guide provides a comprehensive overview of its core physical properties, offering a valuable resource for laboratory and research applications. The data presented herein has been compiled from various scientific databases and literature, with detailed experimental protocols provided for each key property.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of alpha-allylnaphthalene is presented below.

Property	Value
Molecular Formula	C ₁₃ H ₁₂
Molecular Weight	168.23 g/mol
Appearance	Colorless to pale yellow liquid[1]
Melting/Freezing Point	-20 °C[1]
Boiling Point	170 °C at 14 mmHg
Density	1.0228 g/cm ³
Refractive Index (n _D)	1.6090 - 1.6130
Solubility	
Water	Poorly soluble[1]
Methanol	Poorly soluble[1]
Hexane	Largely soluble[1]
Toluene	Largely soluble[1]
Vapor Pressure	Data not readily available

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of alpha-allylnaphthalene are outlined below. These protocols are based on standard laboratory practices and established guidelines.

Determination of Melting/Freezing Point

Since alpha-allylnaphthalene is a liquid at room temperature, its freezing point is the relevant parameter.

Principle: The freezing point is the temperature at which a liquid transitions to a solid at a given pressure. For a pure substance, this transition occurs at a constant temperature. The method involves cooling the liquid sample and observing the temperature plateau during solidification.

Apparatus:

- Cooling bath (e.g., ice-salt mixture, or a cryostat)
- Test tube or sample vial
- Calibrated thermometer or temperature probe with a resolution of at least 0.1 °C
- Stirring device (e.g., magnetic stirrer and stir bar, or a wire loop)
- Data logger (optional, for continuous temperature recording)

Procedure:

- Place a sample of alpha-allylnaphthalene into a clean, dry test tube.
- Insert a calibrated thermometer or temperature probe into the center of the liquid. The sensing part of the device should be fully immersed.
- Place the test tube in a cooling bath.
- Gently and continuously stir the sample to ensure uniform cooling and prevent supercooling.
- Record the temperature at regular intervals (e.g., every 30 seconds).
- As the substance begins to freeze, the temperature will remain constant or decrease at a much slower rate, forming a plateau on a temperature-time graph.
- The temperature of this plateau is recorded as the freezing point.
- If supercooling occurs (a dip in temperature below the freezing point before rising to the plateau), the highest temperature reached after the dip is taken as the freezing point.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since the boiling point is pressure-dependent, the pressure at which the measurement is taken must be recorded. The provided boiling point for alpha-allylnaphthalene is at a reduced pressure.

Apparatus:

- Distillation flask or a small-scale boiling point apparatus (e.g., Thiele tube)
- Condenser
- Calibrated thermometer
- Heating mantle or oil bath
- Vacuum source and manometer (for measurements at reduced pressure)
- Boiling chips or a magnetic stirrer

Procedure (Distillation Method at Reduced Pressure):

- Place a small volume of alpha-allylnaphthalene and a few boiling chips or a stir bar into the distillation flask.
- Assemble the distillation apparatus, ensuring all joints are properly sealed for vacuum application.
- Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
- Connect the apparatus to a vacuum pump and a manometer.
- Reduce the pressure in the system to the desired value (e.g., 14 mmHg).
- Begin heating the flask gently.
- Observe the temperature as the liquid begins to boil and a steady reflux of condensate is established on the thermometer bulb.
- The constant temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point at that specific pressure.

Determination of Density

Principle: Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a digital density meter.

Apparatus:

- Pycnometer (a glass flask with a precisely known volume)
- Analytical balance (accurate to at least 0.1 mg)
- Constant temperature bath

Procedure (Pycnometer Method):

- Clean and dry the pycnometer thoroughly and determine its mass (m_1).
- Fill the pycnometer with distilled water of a known temperature and density, and weigh it (m_2). The volume of the pycnometer can then be calculated.
- Empty, clean, and dry the pycnometer.
- Fill the pycnometer with alpha-allylnaphthalene.
- Place the filled pycnometer in a constant temperature bath (e.g., 20 °C) to allow the liquid to reach thermal equilibrium.
- Adjust the liquid level to the calibration mark, ensuring no air bubbles are present.
- Wipe the outside of the pycnometer dry and weigh it (m_3).
- The mass of the alpha-allylnaphthalene sample is ($m_3 - m_1$).
- The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.

Apparatus:

- Abbe refractometer
- Constant temperature water circulator
- Light source (typically a sodium lamp, $\lambda = 589.3$ nm)
- Dropper or pipette

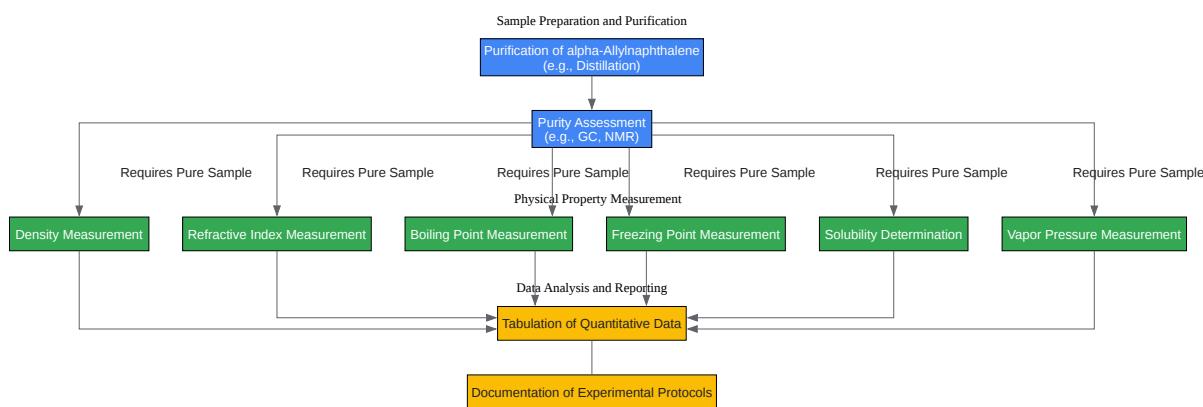
Procedure:

- Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Set the temperature of the refractometer prisms to a constant value (e.g., 20 °C) using the circulating water bath.
- Open the prisms and clean them carefully with a soft tissue and a suitable solvent (e.g., ethanol or acetone).
- Apply a few drops of alpha-allylnaphthalene to the surface of the lower prism.
- Close the prisms firmly.
- Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
- If a colored band is visible, adjust the compensator to achieve a sharp, achromatic borderline.
- Read the refractive index value from the scale.
- Clean the prisms thoroughly after the measurement.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Apparatus:


- Analytical balance
- Vials or flasks with secure caps
- Constant temperature shaker or incubator
- Filtration or centrifugation equipment
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, GC, HPLC)

Procedure (Isothermal Saturation Method):

- Add an excess amount of alpha-allylnaphthalene to a known volume or mass of the solvent (e.g., water, ethanol, hexane, toluene) in a sealed vial.
- Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
- Allow the undissolved portion to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solute.
- Carefully extract a known volume of the clear, saturated solution.
- Quantify the concentration of alpha-allylnaphthalene in the solution using a pre-calibrated analytical method. For example, UV-Vis spectrophotometry can be used by measuring the absorbance at a specific wavelength and using a calibration curve.
- Express the solubility in appropriate units, such as grams per 100 mL or moles per liter.

Logical Relationships in Property Determination

The accurate determination of physical properties often follows a logical workflow to ensure data quality and consistency.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination and reporting of physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of alpha-Allylnaphthalene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330406#physical-properties-of-alpha-allylnaphthalene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com